4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
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Overview
Description
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Fluorobenzyl Group: This step involves the alkylation of the quinazolinone core with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with N-isopropylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The benzyl and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation for introducing acyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted benzyl and benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which play a crucial role in cell signaling pathways. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards its targets. The methoxy groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- 4-((1-(2-methylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Uniqueness
The presence of the fluorobenzyl group in 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide distinguishes it from its analogs. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C28H28FN3O5 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C28H28FN3O5/c1-17(2)30-26(33)19-11-9-18(10-12-19)15-32-27(34)21-13-24(36-3)25(37-4)14-23(21)31(28(32)35)16-20-7-5-6-8-22(20)29/h5-14,17H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
WEFJEDFPSUHEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |
Origin of Product |
United States |
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